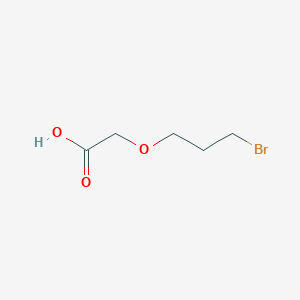

2-(3-Bromopropoxy)acetic acid

CAS No.: 198422-74-1

Cat. No.: VC7875951

Molecular Formula: C5H9BrO3

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 198422-74-1 |

|---|---|

| Molecular Formula | C5H9BrO3 |

| Molecular Weight | 197.03 g/mol |

| IUPAC Name | 2-(3-bromopropoxy)acetic acid |

| Standard InChI | InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) |

| Standard InChI Key | FWCDZXLPIOVWID-UHFFFAOYSA-N |

| SMILES | C(COCC(=O)O)CBr |

| Canonical SMILES | C(COCC(=O)O)CBr |

Introduction

Chemical Structure and Properties

Molecular Architecture

2-(3-Bromopropoxy)acetic acid consists of a three-carbon propoxy chain () linked to an acetic acid group (), with a bromine atom at the terminal carbon of the propoxy chain. The IUPAC name is 2-(3-bromopropoxy)acetic acid, and its SMILES notation is .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 198422-74-1 | |

| Molecular Formula | ||

| Molecular Weight | 197.03 g/mol | |

| InChI Key | FWCDZXLPIOVWID-UHFFFAOYSA-N |

Physicochemical Properties

The compound is a solid at room temperature, with limited solubility in polar solvents due to its hydrophobic bromopropoxy chain. Its acidity () is estimated to be ~2.5–3.0, typical for carboxylic acids. The bromine atom enhances electrophilicity, facilitating reactions such as alkylation and esterification .

Synthesis and Manufacturing

Industrial Synthesis

While specific protocols for 2-(3-bromopropoxy)acetic acid are scarce in public literature, analogous compounds suggest a two-step process:

-

Etherification: Reaction of 3-bromo-1-propanol with chloroacetic acid under basic conditions.

-

Bromination: Introduction of bromine via -bromosuccinimide (NBS) or in acetic acid .

Example Reaction Scheme:

Laboratory-Scale Preparation

A modified procedure from patent literature involves:

-

Step 1: Condensation of 3-bromopropanol with ethyl bromoacetate in tetrahydrofuran (THF) using potassium carbonate.

-

Step 2: Hydrolysis of the ester intermediate with aqueous to yield the free acid .

Applications in Pharmaceutical Chemistry

Intermediate for Dopamine Receptor Ligands

| Derivative | Target Receptor | (nM) | Source |

|---|---|---|---|

| 6-(2-Bromoethoxy)-2-aminobenzothiazole | 2.8 ± 0.8 | ||

| 2-Amino-6-(2-(4-phenylpiperazin-1-yl)ethoxy)benzothiazole | 3.0 ± 1.6 |

Role in Prodrug Design

The bromine atom allows conjugation with tertiary amines or aromatic systems, improving blood-brain barrier permeability in neuroactive compounds .

Recent Research and Innovations

Dual-Acting Ligands

A 2027 study utilized 2-(3-bromopropoxy)acetic acid to synthesize dual ligands with improved lipophilic efficiency (LipE > 4.0), highlighting its role in optimizing drug-likeness .

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times by 40% compared to conventional methods, enhancing yield (92% vs. 75%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume